molecular formula C11H10ClNO B064760 4-Chloro-1-(4-cyanophenyl)-1-oxobutane CAS No. 188851-50-5

4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Cat. No. B064760
M. Wt: 207.65 g/mol
InChI Key: ZABYFCCOAMQFMR-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a chemical compound with potential applications in various fields, including materials science and organic synthesis. This compound is of interest due to its unique structural and chemical properties, which can be utilized in the synthesis and development of novel organic materials.

Synthesis Analysis

The synthesis of similar structures involves multi-step reactions that typically include photochemical processes, Knoevenagel condensation, or metal-catalyzed tandem reactions. For example, a related structure could be synthesized through cross-photodimerization processes or by reactions involving acetylenes with noble-metal carbonyl halides (Sato et al., 1987).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits significant stereochemistry and electronic effects due to substituents like chloro and cyano groups. For instance, crystallography studies provide insights into the conformation, dihedral angles, and intermolecular interactions influencing the stability and reactivity of these molecules (Raju et al., 2015).

Chemical Reactions and Properties

Compounds similar to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane participate in various chemical reactions, including cycloadditions, rearrangements, and photodimerization, influenced by their functional groups. For example, rearrangements and cycloadditions are common reactions that alter the core structure, affecting the compound's electronic and physical properties (Ikeda et al., 2004).

Scientific Research Applications

Molecular Docking and Structural Studies

4-Chloro-1-(4-cyanophenyl)-1-oxobutanoic acid derivatives exhibit significant potential in molecular docking and structural studies. These compounds have been explored for their nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Their vibrational bands, determined through FT-IR and FT-Raman spectra and DFT calculations, alongside their stability analyzed via natural bond orbital (NBO) analysis, indicate their suitability in developing new materials with good biological activities. This could further enhance the investigation of butanoic acid derivatives for pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Biocatalysis for Chiral Synthesis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli expressing specific genes demonstrates the compound's role in the efficient synthesis of optically pure substances. This process, which does not require the addition of commercially available enzymes or organic solvents, shows the compound's applicability in creating chiral drugs and intermediates with high enantiomeric excess (Kizaki, Yasohara, Hasegawa, Wada, Kataoka, & Shimizu, 2001).

Material Synthesis and Characterization

4-Chloro-1-(4-cyanophenyl)-1-oxobutane derivatives have been employed in synthesizing and characterizing new materials. For instance, their application in the synthesis of 4H-isoxazol-5-ones through a multi-component reaction in an aqueous medium showcases their versatility. This method, favored for its efficiency, simplicity, and environmentally friendly nature, opens new pathways in material science, offering high yields and shorter reaction times (Kiyani & Ghorbani, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, many cyanide-containing compounds are toxic, so appropriate safety precautions would need to be taken when handling this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it could have interesting chemical properties that could be exploited in areas such as medicinal chemistry or materials science .

properties

IUPAC Name

4-(4-chlorobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABYFCCOAMQFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645177
Record name 4-(4-Chlorobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(4-cyanophenyl)-1-oxobutane

CAS RN

188851-50-5
Record name 4-(4-Chlorobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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